methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a brominated heterocyclic compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . It features a pyrrolo[2,3-b]pyridine core, where a bromine atom is substituted at position 3 and a methyl ester group at position 2. This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules . It is commercially available with a purity of 95% and is typically stored under sealed refrigeration .
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)5-3-2-4-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGPZYMNUNKLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base such as triethylamine in an organic solvent.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is primarily utilized in the field of medicinal chemistry for the following reasons:
- Building Block for Drug Synthesis : It serves as an important intermediate in the synthesis of various drug candidates, particularly those targeting kinase enzymes involved in cancer progression.
- Kinase Inhibition : Research indicates that this compound exhibits significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in several types of tumors. The inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Study: FGFR Inhibition
A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their FGFR inhibitory activities. Among them, one derivative exhibited IC₅₀ values of 7 nM for FGFR1, demonstrating potent activity against breast cancer cell lines through mechanisms involving apoptosis and inhibition of migration and invasion .
Organic Synthesis Applications
In organic synthesis, this compound is valued for its versatility:
- Intermediate for Complex Molecules : The compound can undergo various chemical reactions such as substitution and coupling reactions (e.g., Suzuki or Heck coupling), facilitating the formation of more complex heterocyclic compounds.
- Functionalization Potential : The specific bromination allows for further functionalization, making it a versatile intermediate in synthesizing biologically active compounds.
Biological Studies
The biological applications of this compound include:
- Anti-Cancer Properties : Preliminary studies have suggested that this compound may possess anti-cancer properties against specific tumor cells, making it a candidate for further therapeutic development .
- Biological Pathway Studies : It is utilized in research focused on understanding biological pathways involving kinase inhibition and other signaling mechanisms.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate primarily involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound can interfere with the signaling pathways that promote cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Pyrrolopyridine Carboxylates
Key Observations:
- Positional Isomerism : Shifting the bromine atom (e.g., C3 to C4 or C5) alters electronic properties and reactivity, impacting applications in cross-coupling reactions .
- Ester Variants : Ethyl esters (e.g., BD293402) exhibit slightly higher lipophilicity due to the longer alkyl chain, which may influence solubility in organic solvents .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Halogen Impact : Chlorinated analogs (e.g., methyl 6-chloro-...) have lower molecular weights and higher melting points compared to brominated derivatives .
- Hydroxy Substituents : Compounds with hydroxyl groups (e.g., ethyl 5-bromo-6-ethyl-3-hydroxy-...) may exhibit hydrogen-bonding interactions, affecting solubility .
Biological Activity
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 255.07 g/mol. The compound features a bromine atom at the 3-position of the pyrrole ring and a carboxylate ester functional group, which contribute to its unique reactivity and biological profile.
Research indicates that this compound exhibits significant anti-cancer properties. It is believed to inhibit specific biological pathways that are crucial in cancer progression. The primary targets include:
- Fibroblast Growth Factor Receptors (FGFRs) : The compound interacts with FGFRs, inhibiting their activity, which affects downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
| Mechanism | Description |
|---|---|
| FGFR Inhibition | Reduces cell proliferation and induces apoptosis |
| Pathway Interference | Affects RAS-MEK-ERK and PI3K-Akt signaling pathways |
Biological Activity
Preliminary studies have demonstrated the compound's potential as an anti-cancer agent against various tumor cell lines. The following summarizes key findings from recent research:
- Anti-Cancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, suggesting its potential as a therapeutic agent .
- Enzyme Inhibition : Similar compounds have been noted to inhibit enzymes involved in cancer progression, indicating that this compound may share this property.
Case Studies
A notable study investigated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. The study also highlighted the compound's ability to induce apoptosis in tumor cells through caspase activation pathways.
Table 2: Summary of Case Studies
| Study | Findings |
|---|---|
| In vitro cytotoxicity | Significant activity against various cancer cell lines |
| Xenograft models | Reduced tumor size; induction of apoptosis via caspase activation |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrrolopyridine derivatives. A comparison with related compounds reveals differences in biological activity based on substitution patterns:
Table 3: Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Similar heterocyclic structure | Bromine at the 5-position alters reactivity |
| Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Similar heterocyclic structure | Different bromination pattern may affect pharmacological properties |
Q & A
Q. What are the common synthetic routes for methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yields?
A typical synthesis involves radical-mediated bromination or functionalization of the pyrrolo[2,3-b]pyridine core. For example, a related compound, 3-bromo-2-((phenylsulfonyl)methyl)-1H-pyrrolo[2,3-b]pyridine, was synthesized using 70% TBHP in DMSO/H₂O (2:1) at room temperature for 16 hours, achieving 60% conversion . To optimize yields, researchers might explore varying equivalents of TBHP, reaction time, or solvent ratios. Pre-functionalized intermediates (e.g., ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) can also serve as starting materials for further derivatization .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
Key techniques include:
- 1H NMR : To verify substituent positions and aromatic proton integration (e.g., δ 6.32 ppm for pyrrole protons in similar derivatives) .
- ESI-MS : For molecular ion confirmation (e.g., [M+1]⁺ signals matching theoretical masses) .
- HPLC : To assess purity (>97% as reported in synthetic catalogs) .
- Elemental analysis : Cross-checking C, H, N, and Br percentages against the molecular formula (C₉H₇BrN₂O₂) .
Q. What are the typical challenges in purifying this compound, and how can they be addressed?
Challenges include low solubility in polar solvents and co-elution of byproducts. Solutions involve:
- Column chromatography : Using gradients of ethyl acetate/hexane to separate brominated isomers.
- Recrystallization : Methanol or dichloromethane/hexane mixtures for high-purity crystals .
- Centrifugal partition chromatography : For scale-up purification without silica gel interference.
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of the pyrrolo[2,3-b]pyridine core in cross-coupling reactions?
The bromine atom at position 3 serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes regioselective palladium-catalyzed couplings to introduce aryl or heteroaryl groups . Computational studies (DFT) can predict electron density at the brominated site, guiding ligand selection for improved coupling efficiency .
Q. What mechanistic insights exist for the bromination of the pyrrolo[2,3-b]pyridine core?
Radical bromination via TBHP in DMSO involves a radical-chain mechanism, where tert-butoxy radicals abstract hydrogen from the pyrrole ring, followed by bromine atom transfer . Competing pathways (electrophilic vs. radical) can be distinguished using radical traps (e.g., TEMPO) or isotopic labeling. Kinetic studies suggest that solvent polarity (DMSO/H₂O) enhances radical stability and regioselectivity .
Q. In the context of structure-activity relationship (SAR) studies, how has this compound been utilized in kinase inhibitor development?
Pyrrolo[2,3-b]pyridine derivatives are key scaffolds for ATP-competitive kinase inhibitors. This compound has been functionalized at the 3-position with sulfonamide or carbonyl groups to target JAK2 or FLT3 kinases. For example, N-{3-[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide showed nanomolar IC₅₀ values in enzymatic assays .
Methodological Recommendations
- Synthetic Optimization : Screen Brønsted/Lewis acids (e.g., FeCl₃) to improve bromination efficiency .
- Regioselectivity Analysis : Use NOESY or HSQC NMR to confirm substitution patterns in crowded aromatic systems .
- Biological Screening : Pair SAR with molecular docking (AutoDock Vina) to prioritize derivatives for kinase assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
